6-Methyl-4-nitroquinoline 1-oxide
Overview
Description
6-Methyl-4-nitroquinoline 1-oxide is a quinoline derivative known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is structurally characterized by a quinoline ring substituted with a methyl group at the 6th position and a nitro group at the 4th position, with an oxide group at the 1st position. It is a potent mutagen and carcinogen, widely used in research to study DNA damage and repair mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-nitroquinoline 1-oxide typically involves the nitration of 6-methylquinoline followed by oxidation. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as catalysts. The resulting 6-methyl-4-nitroquinoline is then oxidized using hydrogen peroxide or other oxidizing agents to form this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-nitroquinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different oxidative states.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: Various nitro-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
6-Methyl-4-nitroquinoline 1-oxide is extensively used in scientific research due to its mutagenic and carcinogenic properties. Some key applications include:
Chemistry: Used as a model compound to study reaction mechanisms and the effects of different substituents on the quinoline ring.
Biology: Employed in studies of DNA damage and repair mechanisms, as it induces bulky DNA adducts.
Medicine: Utilized in cancer research to understand the carcinogenic process and to develop potential therapeutic agents.
Industry: Applied in the synthesis of other quinoline derivatives with potential pharmaceutical applications .
Mechanism of Action
The primary mechanism by which 6-Methyl-4-nitroquinoline 1-oxide exerts its effects is through the formation of DNA adducts. The compound is metabolized into reactive intermediates that covalently bind to DNA, causing mutations. These DNA adducts interfere with DNA replication and transcription, leading to cell death or carcinogenesis. The compound specifically targets guanine bases in DNA, forming stable adducts that are difficult to repair .
Comparison with Similar Compounds
Similar Compounds
4-Nitroquinoline 1-oxide: A closely related compound with similar mutagenic and carcinogenic properties.
4-Nitropyridine 1-oxide: Another nitro-oxide derivative used in similar research applications
Uniqueness
6-Methyl-4-nitroquinoline 1-oxide is unique due to the presence of the methyl group at the 6th position, which influences its chemical reactivity and biological activity. This structural variation can affect the compound’s ability to form DNA adducts and its overall mutagenic potential, making it a valuable tool in comparative studies .
Properties
IUPAC Name |
6-methyl-4-nitro-1-oxidoquinolin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-7-2-3-9-8(6-7)10(12(14)15)4-5-11(9)13/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJJEAZZHWTTED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C[N+](=C2C=C1)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20221715 | |
Record name | Quinoline, 6-methyl-4-nitro-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20221715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
715-48-0 | |
Record name | 6-Methyl-4-nitroquinoline 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=715-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline, 6-methyl-4-nitro-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20221715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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